4-Amino-2-methylbenzonitrile
Overview
Description
4-Amino-2-methylbenzonitrile is a chemical compound with the molecular formula C8H8N2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 4-Amino-2-methylbenzonitrile is represented by the SMILES stringCc1cc(N)ccc1C#N
. The molecular weight of this compound is 132.16 . Physical And Chemical Properties Analysis
4-Amino-2-methylbenzonitrile is a solid at room temperature . It has a molecular weight of 132.16 . The melting point of a related compound, 2-Amino-4-methylbenzonitrile, is 92-95 °C .Scientific Research Applications
- Application Summary : 4-Amino-2-methylbenzonitrile is used as a building block in organic synthesis . It has been used in the synthesis of 7-methyl-4-(phenylamino)quinazoline-2(1H)-selone and racemic aminoquinolines, which are potential acetylcholinesterase (AChE) inhibitors .
- Results or Outcomes : The outcomes of these syntheses are the production of 7-methyl-4-(phenylamino)quinazoline-2(1H)-selone and racemic aminoquinolines. These compounds have potential applications as AChE inhibitors .
- Application Summary : 4-Amino-2-methylbenzonitrile is used as a building block in organic synthesis . It has been used in the synthesis of 7-methyl-4-(phenylamino)quinazoline-2(1H)-selone and racemic aminoquinolines, which are potential acetylcholinesterase (AChE) inhibitors .
- Results or Outcomes : The outcomes of these syntheses are the production of 7-methyl-4-(phenylamino)quinazoline-2(1H)-selone and racemic aminoquinolines. These compounds have potential applications as AChE inhibitors .
Safety And Hazards
Users are advised to wear personal protective equipment/face protection when handling 4-Amino-2-methylbenzonitrile. It should not come into contact with the eyes, skin, or clothing. Ingestion and inhalation should be avoided, as should dust formation . It is for R&D use only and not for medicinal, household, or other use .
properties
IUPAC Name |
4-amino-2-methylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-4-8(10)3-2-7(6)5-9/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHJWZADAWEIFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00429095 | |
Record name | 4-amino-2-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00429095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-methylbenzonitrile | |
CAS RN |
72115-06-1 | |
Record name | 4-amino-2-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00429095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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